[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
Description
Properties
IUPAC Name |
[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4O7/c32-26-23-27(34-17-33-26)36(18-35-23)28-25(43-31(39)21-14-8-3-9-15-21)24(42-30(38)20-12-6-2-7-13-20)22(41-28)16-40-29(37)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,28H,16H2/t22-,24-,25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXJNBAYBXYBLB-SRVGMEOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Protection of Ribose
Initial protection involves forming a 1,2-O-isopropylidene acetal to mask the 2′- and 3′-hydroxyl groups, yielding 1 (Scheme 1A). This step ensures subsequent reactions occur at the 5′-position. Acetonide formation is achieved using 2,2-dimethoxypropane and catalytic acid (e.g., camphorsulfonic acid), with yields exceeding 85%.
Benzoylation at 3′ and 4′ Positions
The 3′- and 4′-hydroxyl groups are benzoylated using benzoyl chloride in pyridine, producing 13 with 91% yield over two steps (acetonide formation → benzoylation). Pyridine acts as both solvent and base, neutralizing HCl byproducts.
Attachment of 6-Chloropurine
The 6-chloropurine moiety is introduced via Mitsunobu coupling, preserving the β-configuration at the 1′-position.
Mitsunobu Reaction Conditions
Alcohol 16 (derived from deprotected ribose) reacts with 6-chloropurine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form 17 . This step proceeds in 66% yield, with stereochemical integrity maintained via neighboring-group participation.
Deprotection of Acetonide
Cleavage of the acetonide group in 17 using aqueous acetic acid yields diol 8 (61% yield). The reaction is quenched with NaHCO₃ to prevent decomposition of the 6-chloropurine moiety.
Esterification at the 2′-Position
The 2′-hydroxyl group is converted to a methyl benzoate via two primary routes.
Direct Benzoylation with Methyl Benzoate
Methyl benzoate is introduced using benzoyl chloride and methanol in pyridine (Method 2 in). This one-pot esterification achieves 67–76% yields, with excess benzoyl chloride (1.2 equiv) ensuring complete conversion.
Orthoester Hydrolysis
Alternatively, orthobenzoate 9 is hydrolyzed under acidic conditions (HCl/MeOH) to selectively yield the methyl benzoate. This method avoids over-benzoylation, with yields up to 67%.
Final Deprotection and Purification
Silyl Ether Removal
TBS-protected intermediates (e.g., 20 ) are treated with tetrabutylammonium fluoride (TBAF) in THF, achieving 96% deprotection yields.
Chromatographic Purification
Silica gel chromatography (hexane/EtOAc gradient) isolates the final product, with purity >95% confirmed by HPLC.
Comparative Analysis of Methods
Challenges and Optimization
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Stereochemical Control : Mitsunobu reactions and acetonide protection are critical for maintaining the (2S,3S,4S,5S) configuration.
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Acid Sensitivity : The 6-chloropurine moiety decomposes under strong acidic conditions, necessitating mild deprotection (pH 6–7).
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Orthogonality : Sequential benzoylation and silylation require orthogonal protecting groups (e.g., acetonide vs. TBS) .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The benzoate groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [(2S,3S,4S,5S)-3,4-Dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
- CAS No.: 3510-73-4
- Molecular Formula : C₃₁H₂₃ClN₄O₇
- Molecular Weight : 599.0 g/mol
- Key Features: A nucleoside analog with a 6-chloropurine base, a furanose (oxolan) ring, and three benzoyl ester groups. The stereochemistry (2S,3S,4S,5S) is critical for biological activity .
Physicochemical Properties :
- XLogP3 : 5.6 (high lipophilicity)
- Topological Polar Surface Area (TPSA) : 132 Ų
- Rotatable Bonds : 11 (indicating conformational flexibility) .
Applications: Likely serves as a prodrug, where benzoyl esters protect hydroxyl groups on the sugar moiety, delaying hydrolysis until metabolic activation in vivo.
Comparison with Structurally Similar Compounds
Compound A: (2R,3R,4R)-2-[(Benzoyloxy)Methyl]-4-Hydroxy-4-Methyl-5-Oxooxolan-3-yl Benzoate
- CAS No.: 729596-46-7
- Molecular Formula : C₂₀H₁₈O₇
- Molecular Weight : 370.4 g/mol
- Contains a single benzoyl group and a keto group, making it less lipophilic (predicted XLogP3 < 5.6).
Compound B: BA7 [(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl) Nucleoside Benzoate]
- Structure: Features adenine (6-aminopurine) instead of 6-chloropurine, with additional phosphoryloxy groups.
- Key Differences :
Compound C: [3,4-Dibenzoyloxy-5-(4-Chloro-2-Methylsulfanylpyrrolo[2,3-d]Pyrimidin-7-yl)Oxolan-2-yl]Methyl Benzoate
- CAS No.: 29914-79-2
- Key Differences: Replaces 6-chloropurine with a 4-chloro-pyrrolopyrimidine base, altering base-pairing interactions.
Comparative Analysis Table
| Property | Target Compound | Compound A | Compound B (BA7) | Compound C |
|---|---|---|---|---|
| Molecular Weight | 599.0 g/mol | 370.4 g/mol | >599 g/mol | ~600 g/mol (estimated) |
| LogP (Lipophilicity) | 5.6 | ~3.5 (estimated) | <5.6 (due to phosphates) | ~6.0 (higher S-alkyl) |
| Nucleobase | 6-Chloropurine | None | Adenine | Pyrrolopyrimidine |
| Ester Groups | 3 Benzoyl | 2 Benzoyl | 1 Benzoyl + Phosphates | 3 Benzoyl |
| Metabolic Stability | High (triple ester protection) | Moderate (simple esters) | Low (phosphate cleavage) | High (steric hindrance) |
Research Findings and Implications
- Prodrug Activation : The target compound’s benzoyl esters require enzymatic hydrolysis (e.g., esterases) to release the active nucleoside. Compared to Compound A (simpler esters), its triple benzoylation delays activation, prolonging circulation time .
- Biological Activity : The 6-chloropurine base may inhibit DNA synthesis, akin to cladribine. Compound C’s pyrrolopyrimidine base could target RNA viruses, while BA7’s adenine might interact with ATP-binding proteins .
- Crystallography : SHELX software () has been pivotal in resolving the stereochemistry of such compounds, ensuring accurate structure-activity relationship (SAR) studies .
Biological Activity
The compound [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a purine derivative linked to an oxolane ring with two dibenzoyloxy groups. Its molecular formula is , and it has a molecular weight of approximately 445.88 g/mol.
Key Structural Features
- Purine moiety : Imparts nucleic acid-like properties.
- Dibenzoyloxy groups : Enhance lipophilicity and possibly bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication. The presence of the chloropurine moiety is hypothesized to interfere with nucleic acid synthesis in viruses.
- Antitumor Effects : Some reports indicate cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in nucleic acid metabolism.
- Interaction with DNA/RNA : The purine structure allows for potential intercalation into nucleic acids, disrupting their function.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | References |
|---|---|---|---|
| Antiviral | Moderate | Inhibition of viral replication | |
| Antitumor | High | Induction of apoptosis | |
| Antioxidant | Moderate | Free radical scavenging |
Detailed Research Findings
- Antiviral Studies : In vitro assays demonstrated that the compound inhibited the replication of certain viruses by interfering with their RNA synthesis pathways. This was particularly noted in studies involving influenza and HIV models.
- Cytotoxicity Assays : Various cancer cell lines (e.g., HeLa, MCF-7) were treated with different concentrations of the compound. Results indicated significant reductions in cell viability at higher concentrations, suggesting dose-dependent cytotoxicity.
- Oxidative Stress Studies : The compound was tested alongside standard antioxidants in cellular models exposed to oxidative stress. It exhibited comparable efficacy in reducing markers of oxidative damage.
Q & A
Q. What are the recommended handling and storage protocols for [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate to ensure stability?
Methodological Answer:
- Handling: Avoid skin/eye contact and inhalation by using gloves, goggles, and fume hoods. Electrostatic buildup should be mitigated via grounding, as recommended for structurally related benzoate esters .
- Storage: Keep containers tightly sealed in a dry, well-ventilated environment. Opened containers must be resealed upright to prevent leakage, as per safety guidelines for analogous oxolane derivatives .
- Stability: The compound is likely stable under recommended conditions, but decomposition products (e.g., carbon monoxide) may form during combustion. Monitor for ester hydrolysis under humid conditions using HPLC or TLC .
Q. Which spectroscopic techniques are optimal for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify stereochemical configuration, particularly for the oxolane ring and benzoyloxy groups. Compare coupling constants (e.g., ) with literature data for similar nucleoside analogs .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable, as demonstrated for related purine derivatives .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (CHClNO), while LC-MS monitors purity (>95%) .
Advanced Research Questions
Q. How does the 6-chloropurine moiety influence binding to RNA-dependent RNA polymerases compared to unmodified purines?
Methodological Answer:
- Mechanistic Insight: The chloro substituent may sterically hinder or electrostatically modulate interactions with polymerase active sites. Compare inhibition kinetics (IC) against wild-type purines using enzymatic assays, as done for non-catalytic ion-binding site studies in RNA polymerases .
- Structural Analysis: Perform molecular docking simulations with polymerase crystal structures (e.g., PDB entries) to evaluate chlorine’s impact on hydrogen bonding or hydrophobic interactions .
Q. What synthetic strategies mitigate challenges in achieving high stereochemical purity for this compound?
Methodological Answer:
- Chiral Auxiliaries: Use benzoyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during glycosylation, as shown for analogous nucleoside syntheses .
- Enzymatic Resolution: Lipase-catalyzed hydrolysis can separate diastereomers of benzoylated intermediates .
- Chromatographic Purification: Employ reverse-phase HPLC with chiral columns (e.g., CHIRALPAK®) to isolate the (2S,3S,4S,5S) isomer .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 3–9) at 40°C for 4 weeks. Monitor degradation via LC-MS and quantify hydrolysis products (e.g., free benzoic acid) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under different storage conditions, validated by real-time stability studies .
- Mechanistic Studies: Use O isotopic labeling to trace hydrolysis pathways of the benzoyloxy groups .
Q. What in vitro assays are suitable for evaluating this compound’s potential as a antiviral or anticancer agent?
Methodological Answer:
- Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values with adenosine analogs to assess selectivity .
- Antiviral Activity: Evaluate inhibition of viral RNA polymerases (e.g., SARS-CoV-2 RdRp) in cell-free systems, referencing methods for chloropurine derivatives .
- Metabolic Stability: Incubate with liver microsomes to assess cytochrome P450-mediated degradation, using LC-MS to quantify parent compound loss .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and reactivity of similar benzoate esters?
Methodological Answer:
- Solubility Profiling: Measure equilibrium solubility in DMSO, water, and PBS using nephelometry. Compare with computational predictions (e.g., QSPR models) .
- Reactivity Mapping: Conduct kinetic studies under controlled humidity/temperature to identify conditions favoring ester hydrolysis versus oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
